molecular formula C21H19NO3S B2953269 METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE CAS No. 543685-02-5

METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2953269
CAS No.: 543685-02-5
M. Wt: 365.45
InChI Key: JIDCZPUSWRYOJM-UHFFFAOYSA-N
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Description

METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a biphenyl moiety linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions on the biphenyl moiety can introduce various functional groups.

Scientific Research Applications

METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both the biphenyl and thiophene moieties, which confer distinct electronic and steric properties

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-13-14(2)26-20(18(13)21(24)25-3)22-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCZPUSWRYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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